molecular formula C10H10BrNO B012940 2-(2-bromoprop-2-enyl)benzamide CAS No. 102586-01-6

2-(2-bromoprop-2-enyl)benzamide

Cat. No.: B012940
CAS No.: 102586-01-6
M. Wt: 240.1 g/mol
InChI Key: VLOWQIPKJXJTJQ-UHFFFAOYSA-N
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Description

Benzamide, N-(2-bromoallyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoallyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzamide, N-(2-bromoallyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through binding interactions with the enzyme’s allosteric site, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-bromoallyl)- is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzamide derivatives and contributes to its specific biological and industrial uses.

Properties

CAS No.

102586-01-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)benzamide

InChI

InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13)

InChI Key

VLOWQIPKJXJTJQ-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Canonical SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Key on ui other cas no.

102586-01-6

Synonyms

N-(2-Bromo-2-propenyl)benzamide

Origin of Product

United States

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